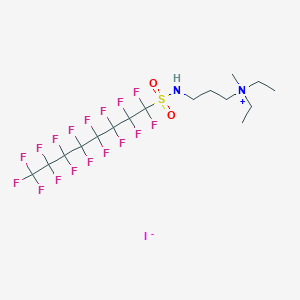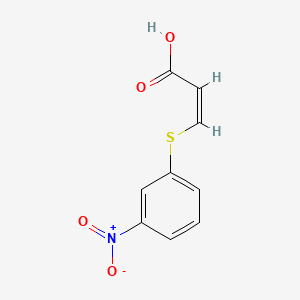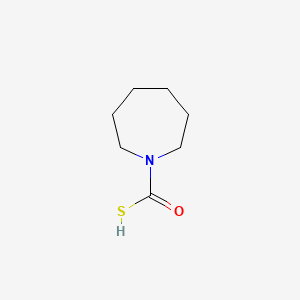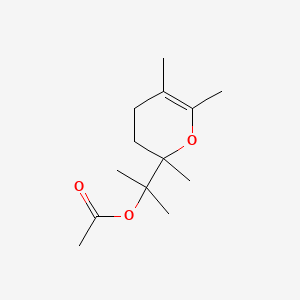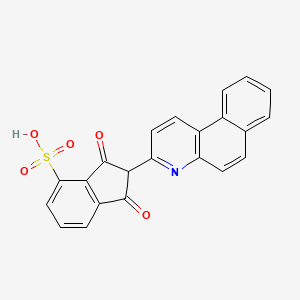
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including hydroxyl, epoxy, and ester groups, which contribute to its reactivity and versatility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate typically involves a multi-step process. One common method includes the reaction of azelaic acid with 2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under mild conditions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of amino and thioether derivatives.
Aplicaciones Científicas De Investigación
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate involves its interaction with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ester groups contribute to its solubility and reactivity, facilitating its incorporation into biological systems and industrial products.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) adipate
- Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) sebacate
Uniqueness
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in research and industry.
Propiedades
Número CAS |
94134-29-9 |
|---|---|
Fórmula molecular |
C29H52O12 |
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
bis[2-hydroxy-3-[4-(oxiran-2-ylmethoxy)butoxy]propyl] nonanedioate |
InChI |
InChI=1S/C29H52O12/c30-24(16-34-12-6-8-14-36-20-26-22-38-26)18-40-28(32)10-4-2-1-3-5-11-29(33)41-19-25(31)17-35-13-7-9-15-37-21-27-23-39-27/h24-27,30-31H,1-23H2 |
Clave InChI |
KKPLFCFDTANTRW-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCCCCOCC(COC(=O)CCCCCCCC(=O)OCC(COCCCCOCC2CO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



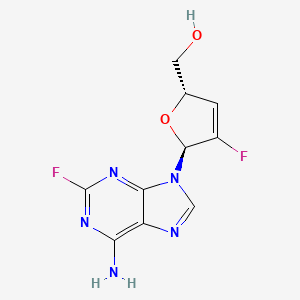
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)


